molecular formula C14H16ClNO2 B2574397 2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-33-8

2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2574397
CAS RN: 2287261-33-8
M. Wt: 265.74
InChI Key: OMFAOSLLCACCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as LY404039, is a selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). It was first synthesized in 2002 by Eli Lilly and Company as a potential treatment for anxiety, depression, and schizophrenia.

Mechanism of Action

2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid acts as a selective agonist of mGluR2/3, which are G protein-coupled receptors located in the presynaptic terminals of neurons. Activation of these receptors leads to a decrease in the release of glutamate, a neurotransmitter that is involved in the pathophysiology of various neurological disorders. By reducing the release of glutamate, this compound can modulate neurotransmission and improve symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate neurotransmission by reducing the release of glutamate and increasing the release of GABA, another neurotransmitter that has inhibitory effects on the brain. It can also modulate the activity of various signaling pathways involved in synaptic plasticity, neuronal survival, and inflammation.

Advantages and Limitations for Lab Experiments

2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for lab experiments. It is a selective agonist of mGluR2/3, which allows for specific modulation of glutamate neurotransmission. It has also been extensively studied in animal models, which provides a wealth of information on its potential therapeutic applications. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for research on 2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One potential avenue is the investigation of its potential use in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders. Another potential direction is the investigation of its neuroprotective effects in neurodegenerative diseases. This compound has been shown to have anti-inflammatory effects, which may be beneficial in reducing neuroinflammation and neuronal damage in diseases such as Alzheimer's and Parkinson's disease. Finally, there is potential for the development of novel compounds based on the structure of this compound that may have improved pharmacokinetic properties and therapeutic efficacy.

Synthesis Methods

2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is synthesized through a series of chemical reactions starting with the reaction of 4-chloro-2-methylbenzaldehyde with cyclopentadiene to form a bicyclic compound. The resulting compound is then reacted with chloroacetic acid, followed by reduction to form the final product, this compound.

Scientific Research Applications

2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. It has also been investigated for its potential use in the treatment of addiction, pain, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-8-4-9(15)2-3-10(8)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFAOSLLCACCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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